molecular formula C44H36F12FeP2 B12059584 (R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%

(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%

Cat. No.: B12059584
M. Wt: 910.5 g/mol
InChI Key: OPQIIHGMWPUTDC-KHZPMNTOSA-N
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Description

®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, with a purity of 97% or higher, is a complex organophosphorus compound. It is known for its unique structure, which includes a ferrocene backbone and phosphine ligands. This compound is often used in various catalytic processes due to its ability to stabilize transition states and facilitate chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine typically involves multiple steps. The process begins with the preparation of the ferrocene backbone, followed by the introduction of the phosphine ligands. Common reagents used in the synthesis include ferrocene, phosphine ligands, and various solvents such as tetrahydrofuran (THF) and dichloromethane. The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, ®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is used as a ligand in various catalytic processes, including cross-coupling reactions and asymmetric hydrogenation. Its ability to stabilize transition states makes it a valuable tool in the synthesis of complex organic molecules .

Biology and Medicine

In biology and medicine, this compound is explored for its potential use in drug development and as a probe for studying biological systems. Its unique structure allows it to interact with various biomolecules, making it a useful tool in biochemical research .

Industry

In industrial applications, the compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient and selective synthesis of target compounds, reducing the need for extensive purification steps .

Mechanism of Action

The mechanism by which ®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine exerts its effects involves the stabilization of transition states and the facilitation of electron transfer processes. The ferrocene backbone provides a stable platform, while the phosphine ligands interact with substrates and reagents to promote chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Tris[4-(trifluoromethyl)phenyl]phosphine: Another organophosphorus compound with similar catalytic properties.

    Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.

Uniqueness

®-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine stands out due to its ferrocene backbone, which provides additional stability and unique electronic properties. This makes it particularly effective in catalytic applications where other compounds may fall short .

Properties

Molecular Formula

C44H36F12FeP2

Molecular Weight

910.5 g/mol

InChI

InChI=1S/C39H31F12P2.C5H5.Fe/c1-21-9-22(2)12-30(11-21)52(31-13-23(3)10-24(4)14-31)25(5)34-7-6-8-35(34)53(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;/h6-20,25H,1-5H3;1-5H;/t25-;;/m1../s1

InChI Key

OPQIIHGMWPUTDC-KHZPMNTOSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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